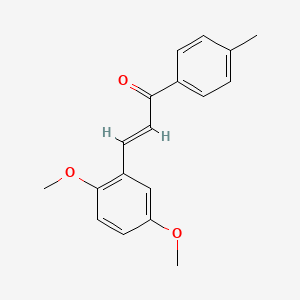

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

描述

属性

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)17(19)10-8-15-12-16(20-2)9-11-18(15)21-3/h4-12H,1-3H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKARJSKIIICLA-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction.

化学反应分析

Types of Reactions

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce saturated ketones or alcohols.

科学研究应用

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a subject of interest in medicinal chemistry.

Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including the development of new drugs.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of (2E)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to the presence of methoxy groups, which can scavenge free radicals and reduce oxidative stress.

相似化合物的比较

Comparison with Similar Compounds

Chalcone derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent patterns. Below is a comparative analysis of “(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one” with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Findings

Substituent Effects on Anticancer Activity: The 2,5-dimethoxy substitution pattern in the target compound is associated with apoptosis induction in leukemia cells, similar to derivatives like (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, which activates caspase-3 . Replacement of the 4-methyl group with a 4-fluorophenyl group (as in ) reduces molecular weight (286.3 vs. 294.3 g/mol) but may alter membrane permeability due to increased polarity.

Antimicrobial and Radioprotective Properties: Biphenyl-substituted chalcones (e.g., C7 and C8 in ) demonstrate superior radioprotective effects by reducing lipid peroxidation (TBARS levels) in irradiated E. coli.

Toxicity Profile :

- Chalcones with furan substituents (e.g., ) exhibit low acute toxicity (LD₅₀ > 2000 mg/kg), whereas methoxy-rich derivatives like the target compound may require subacute toxicity studies to confirm safety.

Structural Flexibility and Binding :

- Crystallographic studies highlight that dihedral angles between aromatic rings (e.g., 7.14°–56.26° in fluorophenyl analogs ) influence binding to enzymes like methionyl-tRNA synthetase, a target for antimicrobial activity .

Mechanistic Insights

生物活性

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings connected by an α,β-unsaturated carbonyl system. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the detailed biological activities of this compound, supported by relevant data tables and research findings.

Structure

- Molecular Formula : C20H22O5

- Molecular Weight : 342.39 g/mol

- CAS Number : 198134-95-1

The compound features methoxy groups on one phenyl ring and a methyl group on the other, which significantly influence its chemical behavior and biological activity.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Several studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at different phases (G1 and G2/M), depending on the specific cancer type. For instance, it downregulates cyclin D1 and CDK4, leading to G1 phase arrest in certain leukemia cell lines .

- Induction of Apoptosis : It enhances the expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic proteins such as Bcl-2. This dual action promotes programmed cell death in cancer cells .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Antioxidant Activity

The presence of methoxy groups contributes to the compound's antioxidant capabilities. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer.

Case Studies and Experimental Data

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Hseu et al. (2021) | Human oral carcinoma | G2/M phase arrest | Decreased expression of cyclins |

| Kello et al. (2020) | Caco-2 cells | Induction of apoptosis | Activation of caspase pathways |

| Novilla et al. (2017) | K562 leukemia cells | Increased ROS levels | Apoptosis through caspase activation |

These studies illustrate the compound's multifaceted biological activities, highlighting its potential as a therapeutic agent.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation.

- Signaling Pathway Modulation : It alters key signaling pathways that regulate cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : By increasing ROS levels, it triggers oxidative stress leading to cell death in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。